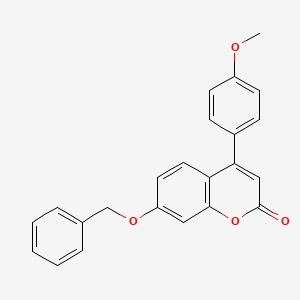

7-(benzyloxy)-4-(4-methoxyphenyl)-2H-chromen-2-one

Description

The exact mass of the compound this compound is 358.12050905 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)-7-phenylmethoxychromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O4/c1-25-18-9-7-17(8-10-18)21-14-23(24)27-22-13-19(11-12-20(21)22)26-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYXYEUITPDBGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Potential Anti Inflammatory Activity

Many coumarin (B35378) derivatives have demonstrated significant anti-inflammatory properties. Their mechanisms of action often involve the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the downregulation of pro-inflammatory cytokines. The presence of the 4-aryl and 7-alkoxy substituents in the target molecule could contribute to such activities.

Synthetic Methodologies for 7 Benzyloxy 4 4 Methoxyphenyl 2h Chromen 2 One and Analogous Chromen 2 Ones

Anticancer Potential

Numerous 4-phenylcoumarin (B95950) derivatives have demonstrated significant anticancer activity against a variety of human cancer cell lines. The proposed mechanisms of action for these compounds are diverse and can include the induction of apoptosis (programmed cell death), cell cycle arrest, inhibition of angiogenesis (the formation of new blood vessels that supply tumors), and interference with key cellular signaling pathways involved in cancer progression. The methoxy (B1213986) and benzyloxy substituents on the phenyl and coumarin (B35378) rings, respectively, could influence the compound's lipophilicity and its ability to interact with biological targets, potentially leading to cytotoxic or cytostatic effects on cancer cells.

Antioxidant Properties

The coumarin nucleus and phenolic groups are known to contribute to the antioxidant properties of many derivatives. Antioxidants play a crucial role in neutralizing harmful reactive oxygen species (ROS) within the body, which are implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The potential for 7-(benzyloxy)-4-(4-methoxyphenyl)-2H-chromen-2-one to act as a free radical scavenger or to modulate cellular antioxidant defense mechanisms would be a valuable area of future research.

Structure Activity Relationship Sar Studies of 7 Benzyloxy 4 4 Methoxyphenyl 2h Chromen 2 One and Its Analogs

Anticancer effects

The anticancer potential of various coumarin (B35378) derivatives has been extensively studied. Methoxy (B1213986) and benzyloxy substitutions on the coumarin scaffold have been shown to influence cytotoxic activity against various cancer cell lines. The methoxy group, in particular, is noted for promoting cytotoxic activity by targeting protein markers and facilitating ligand-protein binding, which can lead to cell death. While specific studies on 7-(benzyloxy)-4-(4-methoxyphenyl)-2H-chromen-2-one are not detailed, the structural motifs present suggest it could be a candidate for anticancer research. The 4-phenylcoumarin (B95950) scaffold is a known pharmacophore with potential antiproliferative activities.

Anti-inflammatory effects

Coumarins are well-documented for their anti-inflammatory properties. nih.govmdpi.com They can exert these effects through various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the downregulation of inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and interleukins. nih.govmdpi.com The anti-inflammatory activity of coumarins is often associated with their ability to interfere with signaling pathways like NF-κB and MAPK. nih.gov Although direct experimental data for this compound is limited, its core structure is common among compounds investigated for anti-inflammatory potential. nih.gov

Design and Synthesis of Advanced Analogs for Optimized Biological Profiles

The structural backbone of this compound offers multiple sites for chemical modification to enhance its biological efficacy and selectivity. Future research will likely focus on systematic structure-activity relationship (SAR) studies to create analogs with optimized profiles for specific therapeutic targets. The benzyloxy group at position 7, for instance, has been shown to be significant for acetylcholinesterase (AChE) inhibitory activity in related compounds, suggesting its importance in molecular interactions. nih.gov

Key strategies for analog design include:

Modification of the Benzyloxy Group: Introducing substituents on the benzyl (B1604629) ring, such as halogens (e.g., chloro, bromo) or electron-donating/withdrawing groups, could modulate binding affinity and pharmacokinetic properties. Research on related 7-[(m-halogeno)benzyloxy]coumarins has identified potent and highly selective monoamine oxidase B (MAO-B) inhibitors, indicating that such modifications can significantly enhance potency and selectivity. nih.gov

Alterations at the 4-Phenyl Ring: The 4-methoxyphenyl (B3050149) group can be replaced with other substituted aryl or heteroaryl rings to explore interactions with different biological targets. This approach has been used to develop coumarin derivatives with potent cytotoxic activity against various cancer cell lines. nih.gov

Functionalization of the Coumarin Core: Introducing diverse chemical moieties at other positions of the 2H-chromen-2-one nucleus, such as linking triazole heterocycles, has been shown to produce compounds with significant antitumor activity, often exceeding that of standard drugs like 5-fluorouracil. nih.gov

| Modification Site | Proposed Modification | Rationale for Enhanced Biological Profile |

| Position 7 (Benzyloxy Ring) | Introduction of halogen substituents (e.g., -Cl, -Br) | To enhance potency and selectivity for neurological targets like MAO-B. nih.gov |

| Replacement with small alkyl chains or other ether linkages | To modulate lipophilicity and blood-brain barrier penetration. nih.gov | |

| Position 4 (Phenyl Ring) | Substitution with nitro (-NO2) or cyano (-CN) groups | To investigate effects on anticancer or antimicrobial activity. |

| Replacement with heterocyclic rings (e.g., thiophene, pyridine) | To explore novel binding interactions with enzyme active sites. mdpi.com | |

| Position 3 | Introduction of carboxamido or acetyl groups | To create hybrid molecules with potential dual-inhibitory functions. mdpi.comnih.gov |

| Coumarin Core | Linkage to other bioactive pharmacophores (e.g., triazoles, piperazine) | To develop hybrid drugs with synergistic or multi-target activities. nih.govresearchgate.net |

Exploration of Novel Research Applications Beyond Current Scope

While much of the focus on coumarin derivatives has been on their therapeutic potential, their unique chemical structures also make them candidates for other scientific applications. The inherent fluorescence of many coumarin scaffolds suggests that this compound and its analogs could be developed as molecular probes.

Future research could explore:

Fluorescent Probes and Sensors: Certain coumarin derivatives containing dicyanoaniline scaffolds are known to exhibit strong fluorescence and can be used as cell imaging agents or pH sensors. researchgate.net Investigating the photophysical properties of this compound could lead to its development as a fluorescent probe for specific biological analytes or for monitoring intracellular environments.

Material Science: The structural versatility and stability of the coumarin core make it a candidate for applications in material science, potentially in the development of nonlinear optical materials. researchgate.net

Broadened Pharmacological Screening: Given the wide range of biological activities reported for the coumarin class—including antimicrobial, anti-inflammatory, and neuroprotective effects—this specific compound should be screened against a broader panel of biological targets. mdpi.comnih.govnih.gov This could uncover entirely new therapeutic applications previously unexplored for this particular scaffold. For example, novel coumarin-based derivatives have shown promise as multifunctional agents for treating Parkinson's disease by targeting MAO-B, oxidative stress, and neuroinflammation. nih.gov

Role as a Preclinical Lead Compound in Academic Drug Discovery Programs

This compound represents an ideal starting point, or "lead compound," for academic drug discovery programs. Its synthetic accessibility and well-defined core structure allow for iterative chemical modifications and biological evaluation, which are central to such programs.

An academic drug discovery initiative could leverage this compound through a phased approach:

Hit-to-Lead Optimization: The initial compound serves as a "hit." Synthetic chemistry efforts would focus on generating a small, focused library of analogs based on the strategies outlined in section 6.1.

Biological Profiling: These analogs would be systematically evaluated for activity against a chosen target, such as a specific enzyme or cancer cell line. For instance, based on the success of a related compound, 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate (B1217627) (NW-1772), as a potent and selective MAO-B inhibitor, a program could focus on developing a best-in-class agent for neurodegenerative diseases. nih.gov

In Silico Modeling: Computational and molecular docking studies would be used to understand the binding interactions of the most active compounds, providing valuable insights to guide the design of the next generation of analogs. researchgate.net

Preclinical Candidate Selection: The most promising optimized lead compound would undergo further characterization, including preliminary pharmacokinetic and metabolic stability studies, to determine its suitability as a preclinical candidate for further development. nih.gov

| Drug Discovery Stage | Key Activities for this compound |

| Lead Identification | The core compound is identified as a lead based on preliminary activity or structural similarity to other bioactive coumarins. |

| Lead Optimization | Synthesis of targeted analogs; SAR studies to improve potency and selectivity; computational modeling to refine designs. nih.govresearchgate.net |

| In Vitro Profiling | Screening of analogs against a panel of human cancer cell lines or specific enzyme targets (e.g., MAO-B, AChE). nih.govnih.gov |

| Preclinical Evaluation | Assessment of the optimized lead for properties such as cell permeability, metabolic stability, and efficacy in cell-based models. nih.gov |

Integration with Combinatorial Chemistry and High-Throughput Screening in Research Settings

To accelerate the discovery of novel drugs based on the this compound scaffold, modern drug discovery technologies are essential. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, while high-throughput screening (HTS) enables the simultaneous testing of these compounds for biological activity.

Future research efforts should integrate these approaches:

Combinatorial Library Synthesis: By using a modular synthetic approach, a large number of analogs can be generated by varying the precursors for the benzyloxy and methoxyphenyl moieties. For example, a range of substituted benzyl halides could be reacted with a 7-hydroxy-4-(substituted-phenyl)-2H-chromen-2-one intermediate to create a diverse library.

High-Throughput Screening (HTS): These chemical libraries can be screened against various biological targets using automated HTS platforms. benthamscience.comscispace.com For example, an HTS campaign could identify inhibitors of specific protein kinases, which are important targets in cancer therapy. j-morphology.com The development of intact-cell HTS paradigms allows for the discovery of small molecule modulators in a more physiologically relevant context. chapman.edu This combination of large-scale synthesis and rapid screening dramatically increases the efficiency of the drug discovery process, allowing researchers to quickly identify promising hits from a large pool of candidates for further optimization.

Biological Activity Profiling of 7 Benzyloxy 4 4 Methoxyphenyl 2h Chromen 2 One in Academic Research Contexts

Potential Biological Activities

Based on the activities of structurally related compounds, 7-(benzyloxy)-4-(4-methoxyphenyl)-2H-chromen-2-one could potentially exhibit activities such as:

Anticancer Activity : Many 4-arylcoumarins have demonstrated cytotoxic effects against various cancer cell lines. nih.gov The mechanism often involves the induction of apoptosis or cell cycle arrest.

Antioxidant Activity : The phenolic nature of many coumarin (B35378) precursors suggests that their derivatives may possess antioxidant properties by scavenging free radicals. researchgate.net

Anti-inflammatory Effects : Some coumarin derivatives have been shown to inhibit inflammatory pathways.

It is important to note that these are potential activities based on the broader class of 4-arylcoumarins, and specific biological testing of this compound would be required for confirmation.

Mechanism of Action

The mechanism of action for 4-arylcoumarins can be varied. For instance, in the context of anticancer activity, they may interact with specific enzymes or receptors involved in cell proliferation and survival. The planar structure of the coumarin ring system allows for potential intercalation with DNA or binding to protein active sites. The substituents at the 4 and 7 positions play a crucial role in determining the specific molecular targets and the potency of the biological effect.

Research Findings and Applications

While specific research dedicated solely to 7-(benzyloxy)-4-(4-methoxyphenyl)-2H-chromen-2-one is limited, the broader class of 4-aryl-7-alkoxycoumarins is of significant interest in medicinal chemistry. Research on similar compounds has highlighted their potential as scaffolds for the development of new therapeutic agents. For example, derivatives of 7-hydroxy-4-phenylcoumarin (B181766) have been synthesized and evaluated for their cytotoxic potential against human cancer cell lines. nih.gov The benzyloxy group, in place of a simple hydroxyl or methoxy (B1213986) group, can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability.

Conclusion

7-(benzyloxy)-4-(4-methoxyphenyl)-2H-chromen-2-one is a distinct member of the 4-arylcoumarin family, possessing a unique combination of substituents that suggest potential for interesting chemical and biological properties. While direct experimental data on this specific compound is not widely available, its structural relationship to other well-studied coumarins provides a basis for predicting its reactivity and potential bioactivity. The synthesis of this compound can likely be achieved through established methods like the Pechmann condensation, and its structure can be confirmed by standard spectroscopic techniques. Future research focused on the synthesis and biological evaluation of this compound is warranted to explore its potential applications in fields such as medicinal chemistry and materials science.

Q & A

Q. What synthetic routes are recommended for preparing 7-(benzyloxy)-4-(4-methoxyphenyl)-2H-chromen-2-one?

The compound can be synthesized via multi-step organic reactions, starting with a chromen-2-one core. A common approach involves alkylation or etherification at the 7-position using benzyl bromide derivatives under basic conditions (e.g., K₂CO₃ in DMF). The 4-methoxyphenyl group is typically introduced via Friedel-Crafts acylation or nucleophilic substitution. Reaction monitoring via TLC and purification by column chromatography (petroleum ether/ethyl acetate gradients) are critical for isolating the product .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and aromatic proton environments .

- HPLC with UV detection for purity assessment (>95% purity recommended for biological assays) .

- IR spectroscopy to identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the chromen-2-one core) .

- Mass spectrometry (ESI-TOF) for molecular weight validation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzyloxy group incorporation .

- Temperature control : Lower temperatures (0–5°C) during benzylation reduce side products like over-alkylation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Assay standardization : Use established cell lines (e.g., MCF-7 for breast cancer) and uniform protocols (e.g., MTT assay for cytotoxicity) to minimize variability .

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., halogen-substituted derivatives) to identify substituents driving specific bioactivities .

- Mechanistic validation : Perform kinase inhibition assays or ROS detection to confirm proposed pathways .

Q. How can crystallographic data discrepancies be addressed in structural studies?

- Validation tools : Cross-reference X-ray diffraction data with computational models (e.g., density functional theory) to resolve bond-length ambiguities .

- Temperature control : Collect data at 100 K to minimize thermal motion artifacts .

- Software refinement : Use SHELX or Olex2 for disorder modeling in substituent groups (e.g., methoxyphenyl rotation) .

Q. What in vitro models are suitable for evaluating its neuroprotective potential?

- MAO-B inhibition assays : Measure IC₅₀ values using recombinant human MAO-B enzymes and kynuramine as a substrate .

- Blood-brain barrier (BBB) penetration : Employ parallel artificial membrane permeability assays (PAMPA-BBB) .

- Oxidative stress models : Use SH-SY5Y neuronal cells with H₂O₂-induced damage to assess antioxidant effects .

Methodological Challenges

Q. How do substituent electronic effects influence reactivity in functionalization reactions?

- Electrophilic substitution : Electron-donating groups (e.g., methoxy) activate the chromen-2-one core at the 6- and 8-positions, directing nitration or halogenation .

- DFT calculations : Compute Fukui indices to predict regioselectivity in reactions like Friedel-Crafts .

Q. What protocols ensure compound purity for pharmacological testing?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.